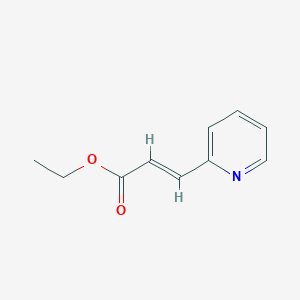

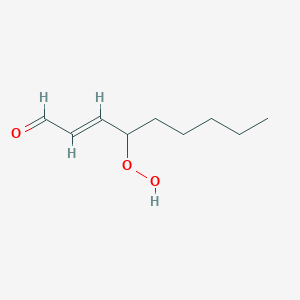

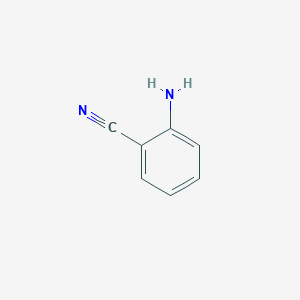

(E)-ethyl 3-(pyridin-2-yl)acrylate

説明

"(E)-ethyl 3-(pyridin-2-yl)acrylate" is a chemical compound with a unique molecular structure and properties, extensively studied in the field of chemistry. Its synthesis and properties are of interest due to their relevance in various chemical applications.

Synthesis Analysis

Synthesis of related compounds has been explored through various methods. One such example includes the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, which was characterized using spectroscopic techniques and quantum chemical calculations (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H and 13C NMR, UV–Visible, FT-IR, and mass spectroscopy. These analyses have helped in understanding the structure and interactions within the molecule (Singh et al., 2013).

Chemical Reactions and Properties

Studies have shown that compounds like ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate exhibit strong electrophilic behavior and reactive sites within the molecule, indicating potential for various chemical reactions (Rawat & Singh, 2015).

Physical Properties Analysis

The physical properties of such compounds are characterized by techniques like photoluminescence, showing behavior in specific regions of the spectrum, and detailed through experimental and quantum chemical approaches (Singh, Rawat & Kumar, 2014).

Chemical Properties Analysis

The chemical properties, like electrophilicity and reactivity descriptors, are analyzed to determine the reactive sites and the potential for forming various heterocyclic compounds. This also includes the study of molecular interactions and bonding energies (Singh, Rawat & Kumar, 2014).

科学的研究の応用

Chemoselective Synthesis : Dhinakaran, Padmini, and Bhuvanesh (2016) explored its use in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines through one-pot, multicomponent reactions under solvent- and catalyst-free conditions (Dhinakaran, Padmini, & Bhuvanesh, 2016).

Formation of Pyridine Rings : Barabanov, Fedenok, and Shvartsberg (1998) reported its application in forming 4-dialkylamino-2-chlorinated pyridine rings and 2-functionalized 4-dialkylamino- or 4-alkylaminonaphtho[2,3-h]quinoline-7,12-diones (Barabanov, Fedenok, & Shvartsberg, 1998).

Synthesis of Pyrazolyl-Substituted Pyridines : Latif, Rady, and Döupp (2003) used a related compound, ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, for one-pot syntheses of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines (Latif, Rady, & Döupp, 2003).

Solvent-Free Preparation of Benzimidazole Derivatives : Meziane, Rahmouni, Bazureau, and Hamelin (1998) utilized ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate for the efficient solvent-free preparation of ethyl 1-oxo-1,2dihydro-pyrimido[1,6a]benzimidazoles (Meziane et al., 1998).

Anticancer Activity : Irfan et al. (2021) found that the E, E isomers of (E)-ethyl 3-(pyridin-2-yl)acrylate display higher quantum efficiency, longer fluorescent lifetime, and have significant anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

Reactivity with Glutathione and Protein : Potter and Tran (1992) studied how ethyl acrylate reacts with glutathione and protein, forming 3-(glutathion-S-yl)ethylpropionate and covalently bound protein adducts (Potter & Tran, 1992).

Crystal Structure Analysis : Zhao, Li, Kang, and Wen (2016) investigated the crystal structure of a related compound, poly(E)-3-(3-(carboxymethoxy)phenyl)acrylic acid, showing helical chains connected to the Co metal (Zhao, Li, Kang, & Wen, 2016).

Electrophilic Properties : Rawat and Singh (2015) examined ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, highlighting its strong electrophile characteristics and suitability for non-linear optical response (Rawat & Singh, 2015).

特性

IUPAC Name |

ethyl (E)-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMOCBNXFKZOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 3-(pyridin-2-yl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)